4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by its bromine atom at the 4-position of the benzothiazole ring and an acetyl group attached to the nitrogen atom of the benzamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromo-1,3-benzothiazole-2-amine and 4-acetylbenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time may be optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of 4-acetyl-N-(4-hydroxy-1,3-benzothiazol-2-yl)benzamide.
Substitution: Substitution reactions at the bromine position can introduce various functional groups, resulting in derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids derived from the acetyl group.
Reduction Products: Hydroxylated derivatives of the benzothiazole ring.
Substitution Products: Various functionalized benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has shown potential as an antibacterial and antifungal agent, making it useful in the development of new drugs. Medicine: Research has indicated its potential in treating various diseases, including tuberculosis and other bacterial infections. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interaction with bacterial cell walls, leading to disruption of cell membrane integrity and inhibition of bacterial growth. The molecular targets include bacterial enzymes and proteins essential for cell survival.
Comparison with Similar Compounds
4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
4-Acetyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Uniqueness: The presence of the bromine atom at the 4-position of the benzothiazole ring makes this compound distinct from its chloro, methyl, and fluoro counterparts. The bromine atom enhances the compound's reactivity and potential biological activity.
This comprehensive overview provides a detailed understanding of 4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-acetyl-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c1-9(20)10-5-7-11(8-6-10)15(21)19-16-18-14-12(17)3-2-4-13(14)22-16/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDYJBFYJQTZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.